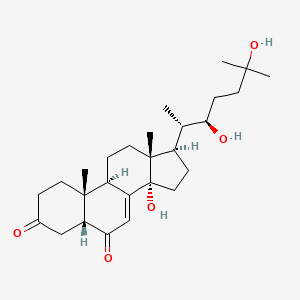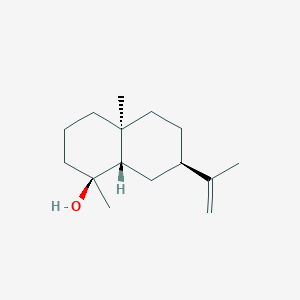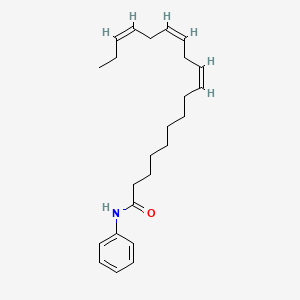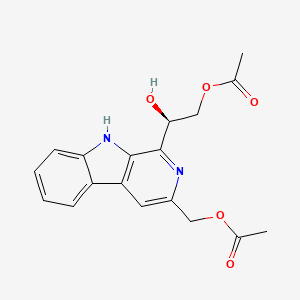
Pyridindolol K1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridindolol K1 is a natural product found in Streptomyces with data available.
Applications De Recherche Scientifique
Synthesis Approaches
- Novel total syntheses of Pyridindolol K1 were achieved using L-tryptophan methyl ester and (S)-2,3-O-isopropylidene-L-glyceraldehyde as starting materials. This process involved a characteristic step of mild one-pot aromatization of N-tosyl-tetrahydro-β-carboline (Qiang Zhang et al., 2013).
- In a similar vein, the total syntheses of beta-carboline alkaloids, including Pyridindolol K1, have been described, highlighting the potential for synthetic versatility and the generation of structural analogs (N. Kanekiyo et al., 2001).
Biodegradation and Environmental Applications
- Pyridine, the structural backbone of Pyridindolol K1, has been studied extensively for its biodegradation potential, signifying its relevance in environmental remediation. For instance, Pseudomonas pseudoalcaligenes-KPN was used effectively for the biodegradation of pyridine in a completely mixed activated sludge process, underlining the potential for environmental applications (K. Padoley et al., 2006).
Degradation and Kinetic Studies
- The kinetics and mechanism of pyridinolysis of certain compounds in aqueous ethanol were studied, providing insights into reaction mechanisms and potential synthetic or degradation pathways relevant to Pyridindolol K1 and its derivatives (E. Castro et al., 2004).
- Another study focused on the degradation mechanism of pyridine in drinking water using a dielectric barrier discharge system, a process that could be extrapolated or considered in the context of Pyridindolol K1-related compounds (Yang Li et al., 2017).
Biomedical and Chemical Applications
- Pyridindolol K1's structural relation to pyridine-based compounds hints at potential biomedical applications. Pyridinium salts, for instance, have been explored extensively for their roles in various pharmaceutical and bioactive contexts, suggesting a potential area of application for Pyridindolol K1 (S. Sowmiah et al., 2018).
Propriétés
Nom du produit |
Pyridindolol K1 |
|---|---|
Formule moléculaire |
C18H18N2O5 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
[1-[(1R)-2-acetyloxy-1-hydroxyethyl]-9H-pyrido[3,4-b]indol-3-yl]methyl acetate |
InChI |
InChI=1S/C18H18N2O5/c1-10(21)24-8-12-7-14-13-5-3-4-6-15(13)20-17(14)18(19-12)16(23)9-25-11(2)22/h3-7,16,20,23H,8-9H2,1-2H3/t16-/m0/s1 |
Clé InChI |
ULBLUJBIDCYVTD-INIZCTEOSA-N |
SMILES isomérique |
CC(=O)OCC1=CC2=C(C(=N1)[C@H](COC(=O)C)O)NC3=CC=CC=C32 |
SMILES canonique |
CC(=O)OCC1=CC2=C(C(=N1)C(COC(=O)C)O)NC3=CC=CC=C32 |
Synonymes |
pyridindolol K1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid;(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B1254884.png)
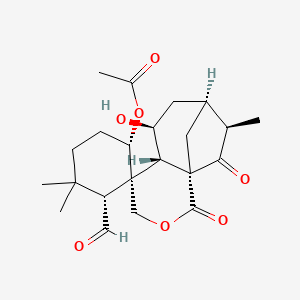
![N-butyl-11-[(7R,8R,9S,13S,14S,16R,17S)-16-chloro-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]-N-methylundecanamide](/img/structure/B1254888.png)

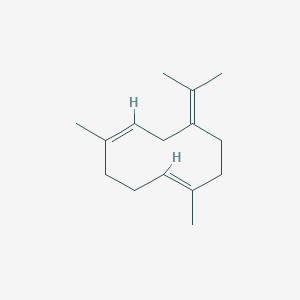
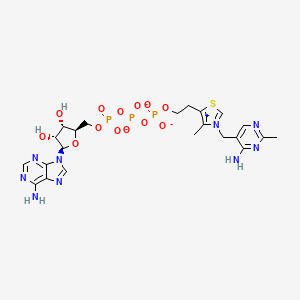
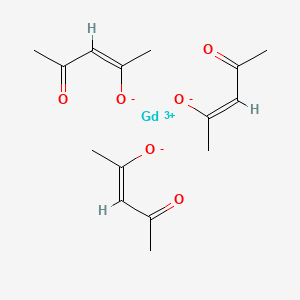
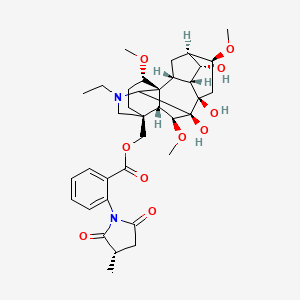
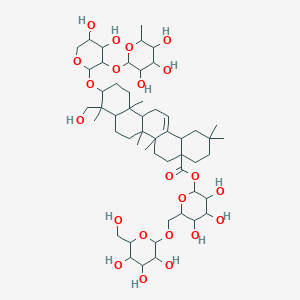
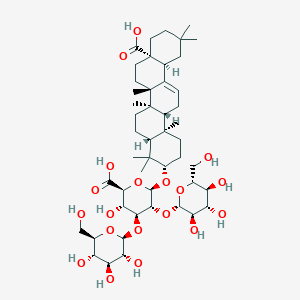
![3,16-Dihydroxy-13-methyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1254903.png)
